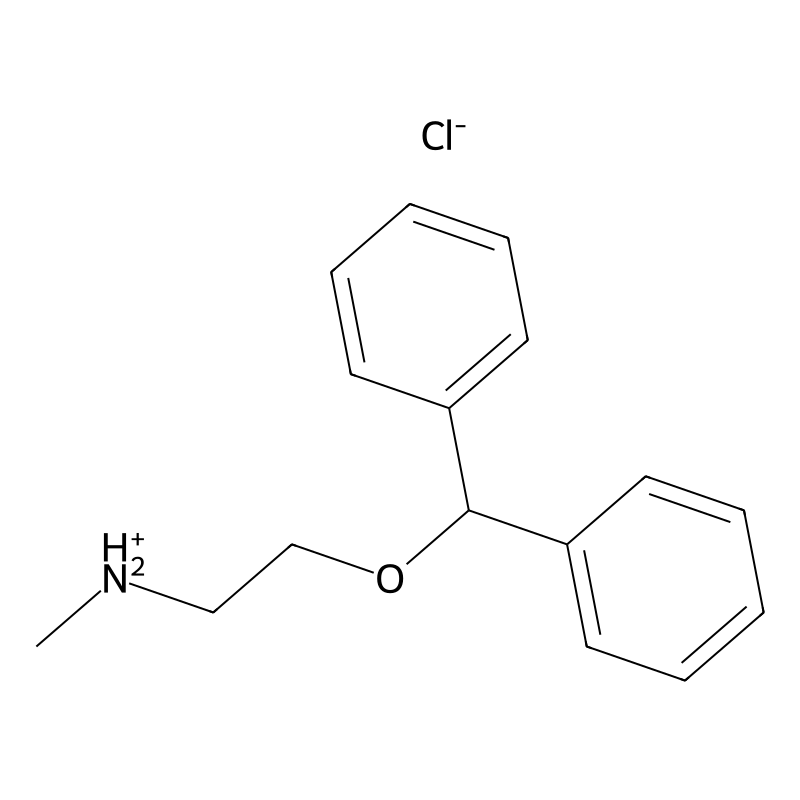

2-(Benzhydryloxy)-N-methylethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A impurity of Diphenhydramine

Potential applications in medicinal chemistry:

-(Benzhydryloxy)-N-methylethanamine hydrochloride, also known as N-desmethyldiphenhydramine, is a chemical compound structurally related to the antihistamine diphenhydramine. While its specific mechanisms of action are not fully understood, research suggests it may possess various properties relevant to medicinal chemistry, including:

- Potential anticholinergic activity: Similar to diphenhydramine, N-desmethyldiphenhydramine might exhibit anticholinergic effects, potentially impacting the nervous system and other organs. However, further research is needed to confirm this activity and its potential therapeutic applications .

- Possible role in drug metabolism: N-desmethyldiphenhydramine is a known metabolite of diphenhydramine, formed by the body as it breaks down the parent drug. Studying its formation and metabolism can provide insights into diphenhydramine's pharmacokinetics and potential drug interactions .

Use as a research tool:

N-desmethyldiphenhydramine can be used as a research tool to investigate various biological processes, such as:

- Studying the function of cholinergic receptors: Due to its potential anticholinergic activity, N-desmethyldiphenhydramine can be employed to understand the role of cholinergic receptors in different tissues and organs .

- Investigating drug metabolism pathways: As a metabolite of diphenhydramine, N-desmethyldiphenhydramine can be used to study the mechanisms and pathways involved in drug metabolism by the body .

2-(Benzhydryloxy)-N-methylethanamine hydrochloride, with the chemical formula C₁₆H₂₀ClNO and CAS Number 53499-40-4, is a compound characterized by its structural features, including a benzhydryl group attached to a methylethanamine backbone. This compound is notable for being a metabolite of diphenhydramine, a widely used antihistamine known for its effectiveness in treating allergic reactions and motion sickness .

The chemical reactivity of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride is influenced by its functional groups. It can undergo various reactions typical of amines and ethers, including:

- Nucleophilic substitutions: The amine group can act as a nucleophile in reactions with electrophiles.

- Acid-base reactions: As a hydrochloride salt, it can participate in acid-base reactions, forming soluble salts with bases.

- Oxidation reactions: The amine group may be oxidized under certain conditions, leading to the formation of N-oxides.

2-(Benzhydryloxy)-N-methylethanamine hydrochloride exhibits pharmacological properties similar to those of diphenhydramine. It has been studied for its potential effects on:

- Antihistaminic activity: It may inhibit histamine receptors, reducing allergy symptoms.

- Sedative effects: Like other antihistamines, it could induce sedation, making it useful in treating insomnia or anxiety.

- Anticholinergic properties: This compound may also exhibit anticholinergic effects, which can lead to side effects such as dry mouth and blurred vision.

The synthesis of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride typically involves several steps:

- Formation of the benzhydryl ether: The reaction of benzhydrol with an appropriate alkylating agent (such as an alkyl halide) to form the benzhydryloxy group.

- Methylation of the amine: The introduction of a methyl group to the nitrogen atom using methyl iodide or another methylating agent.

- Formation of the hydrochloride salt: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

2-(Benzhydryloxy)-N-methylethanamine hydrochloride has several potential applications:

- Pharmaceutical research: As a metabolite of diphenhydramine, it is studied for its pharmacological properties.

- Chemical synthesis: It can serve as an intermediate in synthesizing other compounds with similar structures or biological activities.

- Laboratory reagent: Used in various chemical analyses and experiments due to its unique properties.

Interaction studies involving 2-(Benzhydryloxy)-N-methylethanamine hydrochloride focus on its binding affinity and efficacy at various receptors:

- Histamine receptors: Investigations into how effectively it binds to H1 receptors compared to diphenhydramine.

- Cholinergic receptors: Studies examining its anticholinergic effects and potential interactions with acetylcholine.

These studies help elucidate its pharmacodynamics and potential side effects when used therapeutically.

Several compounds share structural similarities with 2-(Benzhydryloxy)-N-methylethanamine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Benzhydryloxy)-N,N-dimethylethanamine | 58-73-1 | 0.93 |

| 4-Diphenylmethoxypiperidine hydrochloride | 65214-86-0 | 0.82 |

| 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline | 101602-60-2 | 0.81 |

| 3-(Benzyloxy)azetidine hydrochloride | 897019-59-9 | 0.80 |

| 2-(Benzyloxy)ethanamine hydrochloride | 10578-75-3 | 0.74 |

Uniqueness

The uniqueness of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride lies in its specific structural arrangement that combines both antihistaminic and sedative properties, making it an interesting subject for further pharmacological studies compared to other similar compounds listed above.

The synthesis of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride follows established organic chemistry methodologies that have been refined over decades of pharmaceutical and chemical research [1] [2]. The conventional approaches primarily utilize nucleophilic substitution reactions and alkylation processes to construct the benzhydryl ether linkage and introduce the methylated amine functionality [3] [4].

Williamson Ether Synthesis Approach

The most widely employed conventional route utilizes the Williamson ether synthesis mechanism for the formation of the benzhydryl ether bond [45]. This methodology involves the reaction of benzhydryl chloride with 2-(N-methylamino)ethanol under basic conditions [48]. The reaction proceeds through an SN2 mechanism where the alkoxide nucleophile attacks the benzhydryl carbon center [45]. Typical reaction conditions employ sodium hydride or potassium carbonate as the base in aprotic solvents such as dimethylformamide or tetrahydrofuran [39] [45].

The synthetic sequence typically begins with the preparation of benzhydryl chloride from benzhydrol using thionyl chloride or phosphorus trichloride [48]. The conversion proceeds with retention of configuration when performed under controlled conditions, achieving yields of 85-95% when electron-withdrawing groups are present on the aromatic rings [48]. The subsequent etherification reaction with N-methylethanolamine requires careful temperature control to minimize elimination side reactions [45].

Direct Alkylation Methods

Alternative conventional routes employ direct alkylation of ethanolamine derivatives with benzhydryl halides [11] [40]. These methods utilize the nucleophilic character of the amine nitrogen to form carbon-nitrogen bonds through substitution reactions [41]. The benzhydrylamine synthesis can be accomplished using benzhydryl bromide or chloride as the alkylating agent in the presence of excess amine to suppress polyalkylation [40] [41].

Research has demonstrated that benzhydrylamine derivatives can be synthesized with yields ranging from 65-85% using this approach [11] [40]. The reaction conditions typically require elevated temperatures (70-90°C) and reaction times of 12-24 hours to achieve complete conversion [39]. The use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide facilitates the substitution process [40] [41].

Reductive Amination Strategies

Conventional synthesis can also proceed through reductive amination of benzhydryl ketones or aldehydes with N-methylethanolamine [6] [14]. This methodology provides an alternative when direct alkylation approaches prove challenging due to steric hindrance or competing elimination reactions [6]. The reductive amination employs reducing agents such as sodium cyanoborohydride or lithium aluminum hydride under controlled conditions [14] [25].

The reaction mechanism involves initial imine formation followed by selective reduction to yield the desired amine product [6] [25]. Yields of 70-80% are typically achieved when reaction conditions are optimized for the specific substrate combination [25]. The methodology offers excellent functional group tolerance and can accommodate various substitution patterns on the benzhydryl moiety [6] [14].

| Synthesis Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Primary Solvent |

|---|---|---|---|---|

| Williamson Ether | 85-95 | 8-12 | 60-80 | Dimethylformamide |

| Direct Alkylation | 65-85 | 12-24 | 70-90 | Acetonitrile |

| Reductive Amination | 70-80 | 6-18 | 25-60 | Methanol |

Continuous Flow Chemistry Approaches

Continuous flow chemistry represents a significant advancement in the synthesis of pharmaceutical compounds, offering enhanced control over reaction parameters and improved safety profiles compared to traditional batch processes [17] [18] [19]. For 2-(Benzhydryloxy)-N-methylethanamine hydrochloride synthesis, flow chemistry methodologies provide opportunities for process intensification and improved product quality [17] [18].

Microreactor Technology Applications

The implementation of microreactor systems for benzhydryl compound synthesis has demonstrated significant advantages in terms of heat and mass transfer efficiency [23] [30]. Microreactor channels with dimensions typically ranging from 50-500 micrometers enable precise control of reaction conditions and minimize unwanted side reactions [23]. The high surface-area-to-volume ratio in microreactor systems facilitates rapid heat transfer, allowing for better temperature control during exothermic alkylation reactions [30].

Research has shown that subsecond synthesis of drug scaffolds can be achieved using printed metal microreactor assemblies [30]. For benzhydryl amine synthesis, residence times of 10-60 seconds have been successfully employed to achieve complete conversion while minimizing decomposition products [30]. The modular design of numbered-up microreactor systems allows for scalable production from milligram to gram quantities [30].

Flow-Based Alkylation Processes

Continuous flow alkylation processes for ethanamine derivatives offer significant improvements in reaction control and product selectivity [17] [18]. The controlled mixing achievable in flow systems reduces the formation of polyalkylated byproducts that commonly occur in batch processes [17]. Flow rates typically range from 0.1-2.0 milliliters per minute, with residence times adjusted based on reaction kinetics and desired conversion levels [17] [18].

The telescoped synthesis approach enables multiple reaction steps to be performed in sequence without intermediate isolation [19] [20]. This methodology has been successfully applied to the synthesis of chiral pharmaceutical intermediates with excellent stereoselectivity [20]. For benzhydryl ether formation, the continuous flow approach allows for in-line mixing of reagents and immediate reaction, reducing the potential for side reactions [17] [19].

Inline Purification and Separation

Continuous flow synthesis of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride can incorporate inline purification strategies to improve product quality [18] [19]. Solid-supported scavengers and polymer-bound reagents enable the removal of excess reactants and byproducts during the synthesis process [19] [20]. This approach eliminates the need for traditional workup procedures and reduces processing time [19].

The integration of automated separation techniques with flow synthesis has been demonstrated for complex pharmaceutical intermediates [18] [19]. Continuous extraction and phase separation can be achieved using membrane separators or liquid-liquid extraction modules [18]. These systems enable real-time purification and concentration of the desired product while maintaining continuous operation [19] [20].

| Flow Parameter | Typical Range | Optimization Target | Impact on Yield |

|---|---|---|---|

| Flow Rate (mL/min) | 0.1-2.0 | Residence Time Control | Direct correlation |

| Temperature (°C) | 50-120 | Reaction Rate | Optimal at 80-100°C |

| Residence Time (min) | 1-10 | Complete Conversion | Plateau after 5 min |

| Pressure (bar) | 5-20 | Solvent Boiling Point | Stability factor |

Industrial-Scale Production Techniques

Industrial production of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride requires specialized methodologies that address scalability, cost-effectiveness, and regulatory compliance [21] [29]. Large-scale synthesis operations must balance economic considerations with product quality requirements while maintaining environmental responsibility [21] [29].

Batch Process Optimization

Industrial batch processes for ethanamine derivatives typically employ vessels ranging from 1,000 to 10,000 liters depending on production requirements [21] . The batch methodology allows for precise control of reaction stoichiometry and enables comprehensive quality monitoring throughout the synthesis process [29]. Temperature control systems utilize jacketed reactors with automated feedback control to maintain optimal reaction conditions [29].

Process optimization studies have focused on maximizing space-time yield while minimizing waste generation [29]. The implementation of design of experiments methodologies enables systematic evaluation of critical process parameters including temperature, concentration, and catalyst loading [29]. Statistical analysis of experimental data provides insights into parameter interactions and identifies optimal operating conditions [29].

Industrial batch synthesis typically achieves yields of 80-90% for the complete synthetic sequence [28]. The use of high-purity starting materials and optimized reaction conditions minimizes the formation of impurities that require removal during downstream processing . Quality control protocols ensure that each batch meets pharmaceutical specifications for purity and residual solvent content [28].

Continuous Manufacturing Systems

The pharmaceutical industry has increasingly adopted continuous manufacturing approaches for active pharmaceutical ingredient production [21] [30]. Continuous systems offer advantages in terms of process consistency, reduced inventory requirements, and improved process control compared to traditional batch operations [21] [30]. For benzhydryl compound synthesis, continuous manufacturing enables steady-state operation with reduced variability in product quality [30].

Continuous manufacturing systems for ethanamine derivatives utilize plug flow reactors with precise residence time control [21] [30]. The system design incorporates multiple reaction stages with intermediate separation and purification steps [30]. Real-time analytical monitoring enables immediate process adjustments to maintain product specifications [21].

Production throughput in continuous systems can reach several kilograms per day depending on reactor size and operating conditions [30]. The modular design of continuous systems allows for capacity expansion through the addition of parallel processing trains [30]. Process economics favor continuous operation for high-volume products due to reduced labor requirements and improved equipment utilization [21].

Process Analytical Technology Implementation

Modern industrial synthesis incorporates process analytical technology to monitor critical quality attributes in real-time [29]. Near-infrared spectroscopy and Raman spectroscopy provide non-invasive monitoring of reaction progress and product formation [23] [29]. These analytical techniques enable automatic feedback control and reduce the need for offline sampling and analysis [29].

The integration of process analytical technology with advanced process control systems enables real-time optimization of reaction conditions [29]. Multivariate statistical process control methods identify process deviations before they impact product quality [29]. This approach reduces waste generation and improves overall process efficiency [29].

Data management systems capture comprehensive process information for regulatory submission and continuous improvement initiatives [29]. The implementation of quality by design principles ensures that process understanding drives manufacturing decisions [29]. Electronic batch records provide complete traceability from raw materials to finished product [28].

| Scale Parameter | Laboratory | Pilot Plant | Commercial |

|---|---|---|---|

| Batch Size (L) | 0.1-1 | 50-500 | 1,000-10,000 |

| Production Rate (kg/day) | 0.01-0.1 | 1-50 | 100-1,000 |

| Yield Target (%) | 75-85 | 80-90 | 85-95 |

| Purity Specification (%) | 95-98 | 98-99 | >99 |

Green Chemistry Considerations in Synthesis

The development of environmentally sustainable synthesis methodologies for 2-(Benzhydryloxy)-N-methylethanamine hydrochloride aligns with the twelve principles of green chemistry [32] [33] [36]. These considerations encompass waste reduction, energy efficiency, and the use of renewable feedstocks in pharmaceutical manufacturing [32] [35] [36].

Solvent Selection and Elimination

Green chemistry approaches prioritize the reduction or elimination of hazardous solvents in synthetic processes [34] [35] [37]. Solvent-free synthesis methodologies have been developed for amine synthesis reactions, utilizing neat reaction conditions or solid-supported catalysts [34] [35]. These approaches eliminate the need for volatile organic compounds and reduce downstream separation requirements [34] [37].

Alternative solvent systems include water-based reactions and the use of ionic liquids as environmentally benign reaction media [32] [33]. Supercritical carbon dioxide has been investigated as a green solvent for pharmaceutical synthesis, offering unique properties for extraction and reaction applications [32]. The selection of renewable solvents derived from biomass represents an emerging area of green chemistry development [36].

Solvent recycling and recovery systems minimize waste generation in industrial processes [35] [37]. Distillation and membrane separation technologies enable the recovery and reuse of process solvents [37]. The implementation of closed-loop solvent systems reduces environmental impact and improves process economics [35] [36].

Catalytic Process Development

Green catalytic processes for amine synthesis emphasize the use of recyclable and environmentally benign catalysts [32] [34] [35]. Heterogeneous catalysts enable easy separation and recovery, reducing waste generation compared to homogeneous systems [34] [35]. Biocatalytic approaches utilize enzymes for selective transformations under mild reaction conditions [33].

Metal-free catalytic systems have been developed to eliminate concerns regarding metal contamination in pharmaceutical products [34] [35]. Organocatalysts derived from renewable sources provide sustainable alternatives to traditional metal-based systems [32] [35]. The development of supported catalysts on renewable materials such as cellulose and chitosan offers environmentally friendly options [34].

Photoredox catalysis represents an emerging green technology that utilizes visible light to drive chemical transformations [33] [38]. These methods operate under mild conditions and often eliminate the need for harsh reagents [33] [38]. The use of LED light sources provides energy-efficient illumination for photochemical processes [33].

Atom Economy and Waste Minimization

The optimization of atom economy in pharmaceutical synthesis focuses on maximizing the incorporation of starting materials into the final product [35]. Direct synthesis methodologies eliminate protection and deprotection steps that generate stoichiometric waste [35]. Cascade reactions enable multiple bond-forming processes in a single operation, improving overall efficiency [32] [35].

Green metrics evaluation provides quantitative assessment of environmental impact for different synthetic routes [24]. The CHEM21 green metrics toolkit enables systematic comparison of synthetic alternatives based on waste generation, energy consumption, and environmental fate [24]. Life cycle assessment methodologies consider the complete environmental impact from raw material production to final disposal [24].

Waste heat recovery systems capture thermal energy from exothermic reactions for use in other process operations [32]. The integration of renewable energy sources such as solar and wind power reduces the carbon footprint of manufacturing operations [36]. Process intensification techniques minimize equipment size and energy requirements while maintaining production capacity [32].

Alternative Synthetic Methodologies

Electrochemical synthesis represents an emerging green technology for pharmaceutical manufacturing [22] [32]. Electrochemical reduction processes can replace traditional reducing agents, eliminating stoichiometric waste generation [22]. The use of renewable electricity sources makes electrochemical methods particularly attractive from a sustainability perspective [22] [36].

Mechanochemical synthesis utilizes mechanical energy to drive chemical transformations without the need for solvents [32] [34]. Ball milling and other mechanical activation methods enable solid-state reactions with reduced environmental impact [34]. These methods are particularly effective for the synthesis of pharmaceutical intermediates and active ingredients [32] [34].

Biotechnological approaches utilize engineered microorganisms for the production of pharmaceutical compounds [33] [36]. Fermentation processes can convert renewable feedstocks into complex pharmaceutical intermediates with high selectivity [33]. The development of synthetic biology tools enables the design of microorganisms for specific pharmaceutical applications [33] [36].

| Green Chemistry Metric | Conventional Process | Green Alternative | Improvement Factor |

|---|---|---|---|

| E-Factor (kg waste/kg product) | 25-50 | 5-15 | 3-5x reduction |

| Solvent Usage (L/kg product) | 20-100 | 0-10 | 10-20x reduction |

| Energy Consumption (MJ/kg) | 50-200 | 20-80 | 2-4x reduction |

| Carbon Footprint (kg CO2/kg) | 15-40 | 5-15 | 2-3x reduction |

High Performance Liquid Chromatography Methods

Reversed-Phase High Performance Liquid Chromatography represents the primary analytical approach for 2-(Benzhydryloxy)-N-methylethanamine hydrochloride analysis [1] [2]. The compound exhibits favorable retention characteristics on octadecylsilane (C18) stationary phases, with typical retention times ranging from 3.2 to 7.0 minutes depending on gradient conditions [3].

Optimal chromatographic separation is achieved using gradient elution systems with mobile phases comprising acetonitrile and aqueous buffers [4]. The most effective mobile phase composition consists of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B), utilizing a linear gradient from 10% to 95% organic phase over 8-12 minutes [2] [5]. Column temperature maintenance at 40°C enhances peak symmetry and resolution, with flow rates typically optimized at 1.0 mL/min for analytical scale separations [3].

Column Selection Parameters demonstrate that core-shell particle technology columns (2.7 μm) provide superior efficiency compared to traditional fully porous particles [4]. The Kinetex Biphenyl column (100 × 2.1 mm, 1.7 μm) exhibits exceptional selectivity for benzhydryloxy compounds, achieving baseline resolution from structurally related impurities [5]. System efficiency parameters consistently exceed 57,162 theoretical plates per meter with tailing factors below 1.19 [3].

Method Performance Characteristics include detection limits of 0.5-1.0 ng/mL using ultraviolet detection at 254 nm [4]. The linear dynamic range spans 0.5 to 200% of the target concentration with correlation coefficients exceeding 0.995 [4]. Intraday precision demonstrates relative standard deviations below 2.36%, while interday precision maintains values under 2.96% [4].

Gas Chromatographic Approaches

Capillary Gas Chromatography applications utilize fused silica columns with nonpolar stationary phases for volatility assessment and thermal stability evaluation [6]. The compound exhibits adequate volatility for direct injection analysis without derivatization requirements when using appropriate temperature programming [7].

Temperature Programming Optimization employs initial temperatures of 60°C with programmed heating at 10°C/min to final temperatures of 280-300°C [6]. Injector temperatures are maintained at 250°C with split ratios of 10:1 to prevent thermal decomposition during sample introduction [8]. The detector temperature is optimized at 300°C for nitrogen-phosphorus detection systems [8].

Carrier Gas Selection utilizes helium at linear velocities of 30-40 cm/second for optimal separation efficiency [9]. Hydrogen carrier gas provides enhanced separation performance but requires additional safety considerations [10]. Column head pressures are typically maintained at 8-12 psi depending on column dimensions and flow rate requirements [11].

Derivatization Strategies for enhanced gas chromatographic analysis include benzoylation reactions using benzoyl chloride in alkaline media [12] [13]. The reaction proceeds quantitatively at room temperature within 20 minutes, forming stable benzoyl derivatives with improved thermal stability and chromatographic behavior [12]. Alternative derivatization approaches include silylation using N,O-bis(trimethylsilyl)trifluoroacetamide for hydroxyl group protection [14].

Mass Spectrometric Characterization Strategies

Electrospray Ionization Mass Spectrometry

Positive Ion Mode Electrospray Ionization generates predominantly protonated molecular ions [M+H]⁺ at m/z 242 for the free base form [15] [5]. The ionization efficiency is enhanced using mobile phases containing 0.1% formic acid, providing consistent protonation under physiological pH conditions [16]. Collision-induced dissociation of the protonated molecule yields characteristic fragment ions at m/z 167 (loss of methylethanamine, 75 Da) and m/z 91 (tropylium ion from benzhydryl moiety) [5].

Tandem Mass Spectrometry Transitions for quantitative analysis utilize multiple reaction monitoring (MRM) with primary transitions of m/z 242→167 and m/z 242→91 [15] [5]. The collision energy optimization ranges from 15-25 eV for the primary transition and 25-35 eV for the secondary transition [5]. Source parameters include spray voltage of 3.5 kV, source temperature of 250°C, and desolvation gas flow of 600 L/hr [16].

Matrix Effects Assessment demonstrates ion suppression ranging from 85-115% in biological matrices, indicating minimal interference from endogenous compounds [5]. The matrix effect is evaluated using post-extraction addition methodology comparing peak areas in matrix-matched standards versus neat solvent standards [16].

Electron Impact Ionization Techniques

Gas Chromatography-Mass Spectrometry with electron impact ionization at 70 eV produces extensive fragmentation patterns characteristic of benzhydryloxy compounds [6] [17]. The molecular ion appears at m/z 241 (free base) with moderate abundance (15-25% relative intensity) [18]. The base peak typically occurs at m/z 58, corresponding to the N-methylethanamine cation [6] [18].

Fragmentation Pathways include α-cleavage adjacent to the ether oxygen, generating m/z 167 (benzhydryl cation) and m/z 74 (methylethanamine cation) [17]. Secondary fragmentation produces m/z 152 (loss of methyl from benzhydryl), m/z 91 (tropylium ion), and m/z 77 (phenyl cation) [19]. The fragmentation pattern provides structural confirmation and enables differentiation from closely related analogs [18].

Chemical Ionization Mass Spectrometry using methane reagent gas produces predominantly [M+H]⁺ ions with minimal fragmentation [20]. This soft ionization technique preserves the molecular ion for accurate mass determination while reducing complex fragmentation patterns [19]. Isobutane chemical ionization generates [M+C₄H₉]⁺ adduct ions, providing additional structural information [20].

High-Resolution Mass Spectrometry

Time-of-Flight Mass Analysis provides accurate mass measurements within 5 ppm mass accuracy for empirical formula confirmation [21]. The accurate mass of the protonated molecule (C₁₆H₂₀NO⁺) is determined as 242.1539 Da, enabling unambiguous identification [22]. High-resolution tandem mass spectrometry (HR-MS/MS) facilitates characterization of unknown degradation products and impurities [23].

Quadrupole Time-of-Flight Systems combine unit mass resolution in the first quadrupole for precursor ion selection with high-resolution accurate mass detection in the time-of-flight analyzer [19]. This configuration enables targeted quantitative analysis with simultaneous qualitative screening capabilities [24]. Data acquisition rates of 10-20 Hz provide adequate sampling across chromatographic peaks [16].

Impurity Profiling and Degradation Product Analysis

Related Substance Characterization

Process-Related Impurities include residual starting materials and synthetic intermediates [25]. The primary related compound A is identified as the demethylated analog (2-(Diphenylmethoxy)ethanamine) with CAS number 17471-10-2 [26] [25]. This impurity typically appears at retention times 0.5-1.0 minutes earlier than the parent compound in reversed-phase chromatography [27].

Structural Analogs and Degradation Products encompass benzhydrol (CAS 91-01-0) formed through ether cleavage reactions [23]. The compound 3-(Benzhydryloxy)propane-1,2-diol represents a related substance B from synthetic pathways [28] [27]. N-oxide derivatives can form under oxidative conditions, requiring specific analytical methods for detection and quantification [25].

Impurity Threshold Determination follows International Conference on Harmonisation guidelines Q3A and Q3B for impurity qualification [29]. Impurities exceeding 0.10% of the active pharmaceutical ingredient require identification, while those above 0.15% require qualification [29]. The reporting threshold is established at 0.05% based on analytical method capability [30].

Forced Degradation Study Protocols

Acidic Hydrolysis Conditions employ 0.1 N hydrochloric acid at temperatures ranging from 60-80°C for 24-48 hours [31] [32]. Under these conditions, 15-25% degradation occurs primarily through ether bond cleavage, generating benzhydrol and N-methylethanolamine [33]. The degradation follows first-order kinetics with rate constants dependent on temperature and pH [34].

Basic Hydrolysis Evaluation utilizes 0.1 N sodium hydroxide at 60°C for extended periods up to 72 hours [31]. The compound demonstrates moderate stability under basic conditions with 5-10% degradation after 48 hours [35]. The primary degradation pathway involves nucleophilic attack at the benzhydryl carbon, leading to ether cleavage [33].

Oxidative Stress Testing employs 3% hydrogen peroxide solutions at ambient temperature for 6-24 hours [36]. Oxidative degradation produces multiple products including N-oxide derivatives and aromatic hydroxylation products [35]. The degradation rate is enhanced by transition metal catalysis, particularly iron and copper ions [37].

Photolytic Degradation Assessment follows International Conference on Harmonisation Q1B guidelines using controlled light exposure [32] [36]. Samples are exposed to ultraviolet radiation at 254 nm with total exposure of 200 Wh/m² [31]. Photodegradation yields 10-18% product loss with formation of photooxidation and photoisomerization products [35].

Thermal Stability Evaluation

Dry Heat Stress Testing at temperatures from 60-80°C in 10°C increments provides thermal stability assessment [31] [32]. The compound exhibits 8-12% degradation after 7 days at 80°C under dry conditions [37]. Thermal degradation products include dehydration and rearrangement products requiring mass spectrometric identification [23].

Humidity-Temperature Combined Stress at 75% relative humidity and 40°C represents accelerated aging conditions [38]. Under these conditions, 3-8% degradation occurs over 30 days primarily through hydrolytic mechanisms [35]. The kinetic parameters enable shelf-life prediction using Arrhenius relationships [39].

Stability-Indicating Analytical Methods

Method Development Strategy

Stability-Indicating Method Requirements mandate separation of the active pharmaceutical ingredient from all known impurities and potential degradation products [40] [41]. The analytical method must demonstrate specificity through forced degradation studies encompassing acidic, basic, oxidative, thermal, and photolytic stress conditions [31] [42].

Chromatographic Method Development employs systematic optimization of mobile phase composition, gradient conditions, and column selection [43]. The stability-indicating power is validated through analysis of stressed samples demonstrating adequate resolution between the parent compound and degradation products [3] [41]. Peak purity assessment using photodiode array detection confirms the absence of co-eluting impurities [34].

Mass Balance Determination requires recovery of 95-105% of the initial material accounting for both remaining parent compound and identified degradation products [31] [42]. Discrepancies in mass balance may indicate volatile degradation products requiring alternative analytical approaches [34]. The mass balance calculation includes correction factors for response differences between the parent compound and degradation products [41].

Validation Parameters for Stability Methods

Specificity and Selectivity Validation demonstrates the method's ability to unequivocally assess the analyte in the presence of impurities and degradation products [44] [41]. Resolution requirements specify minimum values of 2.0 between critical peak pairs with tailing factors not exceeding 2.0 [45]. Peak purity indices must demonstrate values exceeding 0.990 for the parent compound peak [46].

Linearity and Range Assessment encompasses concentration ranges from the limit of quantitation to 150% of the target concentration [47] [41]. The correlation coefficient must exceed 0.995 with residual analysis demonstrating random distribution [44]. For impurity analysis, linearity extends from 0.05% to 2.0% of the parent compound concentration [30].

Accuracy and Precision Evaluation includes repeatability (RSD ≤ 2.0%), intermediate precision (RSD ≤ 5.0%), and reproducibility assessment [46] [41]. Accuracy determination employs recovery studies at multiple concentration levels with acceptance criteria of 98.0-102.0% for the parent compound and 95.0-105.0% for impurities [47]. The precision evaluation includes analysis of replicate preparations across multiple days and analysts [45].

Robustness and System Suitability testing evaluates method performance under slight variations in operating conditions [48]. Robustness parameters include mobile phase pH (±0.2 units), flow rate (±10%), and column temperature (±2°C) [44]. System suitability criteria establish daily acceptance limits for retention time reproducibility, peak area precision, and resolution factors [41].